2,2'-((Dimethylgermylene)dithio)bis(1-propylamine)
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Overview
Description
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dimethylgermylene dichloride with 1-propylamine in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2GeCl2+2C3H7NH2+S→(CH3)2Ge(SC3H7NH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted organogermanium compounds
Scientific Research Applications
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and germanium atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Dimethylgermylene)dithio)bis(1-ethylamine)
- 2,2’-((Dimethylgermylene)dithio)bis(1-butylamine)
- 2,2’-((Dimethylgermylene)dithio)bis(1-phenylamine)
Uniqueness
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) is unique due to its specific combination of germanium, sulfur, and nitrogen atoms, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.
Properties
CAS No. |
91485-91-5 |
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Molecular Formula |
C8H22GeN2S2 |
Molecular Weight |
283.0 g/mol |
IUPAC Name |
2-[1-aminopropan-2-ylsulfanyl(dimethyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C8H22GeN2S2/c1-7(5-10)12-9(3,4)13-8(2)6-11/h7-8H,5-6,10-11H2,1-4H3 |
InChI Key |
MNLCJKIKPZNHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)S[Ge](C)(C)SC(C)CN |
Origin of Product |
United States |
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